(2R)-2-(3-methylphenoxy)propanoic acid
Description
(2R)-2-(3-Methylphenoxy)propanoic acid is a chiral phenoxyalkanoic acid derivative characterized by a 3-methylphenoxy group attached to the second carbon of a propanoic acid backbone in the (2R)-configuration. The methyl substituent on the phenyl ring distinguishes it from chlorine-containing analogs, influencing its polarity, acidity, and environmental behavior .
Properties
IUPAC Name |
(2R)-2-(3-methylphenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-3-5-9(6-7)13-8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVECNFGARHPBLU-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)O[C@H](C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(3-methylphenoxy)propanoic acid typically involves the reaction of 3-methylphenol with ®-2-bromopropanoic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-(3-methylphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of 3-methylphenoxyacetic acid or 3-methylphenoxyacetone.
Reduction: Formation of (2R)-2-(3-methylphenoxy)propanol.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry
(2R)-2-(3-methylphenoxy)propanoic acid serves as a crucial building block in organic synthesis. It is utilized as an intermediate for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enhances its utility in synthetic chemistry.
Common Reactions:
- Oxidation: Can yield corresponding carboxylic acids or ketones.
- Reduction: Converts the carboxylic acid group to an alcohol.
- Substitution: The phenoxy group can participate in electrophilic aromatic substitution.
Biology
Research has indicated that this compound exhibits potential biological activities, particularly antimicrobial and anti-inflammatory properties. Studies have explored its efficacy against various pathogens and its role in modulating inflammatory responses.
Biological Activity Studies:
- Investigated for its effects on different cell lines.
- Potential use in developing bioactive molecules for therapeutic applications .
Medicine
In medicinal chemistry, this compound is being explored for its potential as a drug candidate. Its derivatives are under investigation for their effectiveness in treating various diseases, including cancer and infectious diseases.
Case Study:
A study involving analogs of non-steroidal anti-inflammatory drugs (NSAIDs) demonstrated that modifications to the structure of similar compounds could enhance their anticancer properties. This approach suggests that this compound could be modified to improve therapeutic efficacy against tumors .
Industry
The compound finds applications in producing specialty chemicals and as an intermediate in synthesizing agrochemicals and pharmaceuticals. Its unique properties make it suitable for formulating herbicides and pesticides.
Mechanism of Action
The mechanism of action of (2R)-2-(3-methylphenoxy)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
Table 1: Key Properties of (2R)-2-(3-Methylphenoxy)propanoic Acid and Analogs
Key Observations:
- Molecular Weight: The target compound shares the same molecular weight (180.20 g/mol) as 3-(2-methoxyphenyl)propanoic acid but differs in substituent position and type.
- Substituent Effects: Chlorine vs. Methyl: Chlorine atoms in MCPP-P and 2,4-D increase molecular weight and acidity (lower pKa) compared to the methyl group, enhancing water solubility and adsorption onto organic matter . Methoxy vs.
Adsorption and Environmental Behavior
Phenoxyalkanoic herbicides adsorb onto fulvic and humic acids via hydrogen bonding, hydrophobic interactions, and ion exchange. Evidence from MCPP-P and 2,4-D suggests:
- Chlorinated Analogs : Higher adsorption capacity due to increased acidity (pKa ~3–4) and polarity, favoring interactions with soil organic matter .
- Methyl-Substituted Target Compound : The electron-donating methyl group likely reduces acidity (higher pKa) compared to chlorinated analogs, decreasing water solubility and increasing hydrophobicity. This may result in lower soil mobility but higher persistence in lipid-rich environments .
Biological Activity
(2R)-2-(3-methylphenoxy)propanoic acid, commonly known as Fenoprofen, is a nonsteroidal anti-inflammatory drug (NSAID) with significant biological activity. It is primarily used for its analgesic and anti-inflammatory properties, particularly in treating conditions such as arthritis. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C₁₅H₁₄O₃
- Molecular Weight: 242.27 g/mol
- CAS Number: 29679-58-1
- Density: 1.2 ± 0.1 g/cm³
- Boiling Point: 381.3 ± 25.0 °C at 760 mmHg
- Flash Point: 141.7 ± 16.7 °C
Fenoprofen acts primarily as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins—lipid compounds that mediate inflammation and pain responses. By inhibiting COX-1 and COX-2, Fenoprofen reduces the production of these inflammatory mediators, leading to decreased pain and inflammation.
Anti-inflammatory Effects
Fenoprofen is effective in alleviating symptoms associated with various inflammatory conditions, including:
- Osteoarthritis
- Rheumatoid arthritis
- Acute pain from musculoskeletal disorders
Research has demonstrated that Fenoprofen not only reduces inflammation but also enhances the activation of extracellular signal-regulated kinases (ERK1/2), which are involved in cellular signaling pathways related to inflammation and pain perception .
Allosteric Modulation of Melanocortin Receptors
Recent studies have identified Fenoprofen as an allosteric enhancer for melanocortin receptors. This property suggests potential applications beyond traditional NSAID use, including modulation of appetite and energy homeostasis .
Efficacy in Clinical Trials
A clinical study evaluated the efficacy of Fenoprofen in patients with osteoarthritis. The results indicated significant reductions in pain scores compared to placebo, confirming its effectiveness as a treatment option .
Side Effects and Safety Profile
While generally well-tolerated, Fenoprofen can cause gastrointestinal side effects typical of NSAIDs, such as dyspepsia and ulcers. Long-term use requires monitoring for cardiovascular risks associated with NSAID therapy .
Comparative Efficacy with Other NSAIDs
| Drug | Mechanism | Efficacy | Side Effects |
|---|---|---|---|
| Fenoprofen | COX inhibition | High | Gastrointestinal issues |
| Ibuprofen | COX inhibition | Moderate to High | Gastrointestinal issues |
| Naproxen | COX inhibition | High | Cardiovascular risks |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
